

Application Notes and Protocols for Fulicin Extraction from Snail Ganglia

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Compound of Interest

Compound Name: *Fulicin*

Cat. No.: *B1674177*

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Introduction

Fulicin is a novel neuropeptide containing a D-amino acid residue, first isolated from the central ganglia of the African giant snail, *Achatina fulica*. Its primary structure is Phe-D-Asn-Glu-Phe-Val-NH₂. Research has demonstrated that **Fulicin** exhibits significant biological activity, including the potentiation of muscle contraction and modulation of neuronal activity, making it a molecule of interest for physiological research and potential drug development. Notably, the presence of the D-asparagine residue at the second position is critical for its high biological potency. **Fulicin** has also been implicated in the regulation of female reproductive behavior in *Achatina fulica*.

These application notes provide a detailed protocol for the extraction and purification of **Fulicin** from snail ganglia, based on established methodologies for neuropeptide isolation from molluscan nervous tissue. Additionally, a putative signaling pathway for **Fulicin** is proposed, offering a framework for future functional studies.

Data Presentation

Table 1: Properties of Fulicin

Property	Description	Reference
Primary Sequence	Phe-D-Asn-Glu-Phe-Val-NH ₂	
Source Organism	Achatina fulica (African giant snail)	
Tissue of Origin	Central Ganglia	
Key Structural Feature	D-Asparagine at position 2	
Reported Biological Activity	Potential of penis retractor muscle contraction	
Modulation of buccal and ventricular muscle activity		
Modulation of central ganglionic neuron activity		
Innervation of vagina and oviduct, suggesting a role in egg-laying		

Experimental Protocols

Protocol 1: Dissection of Snail Ganglia

This protocol describes the dissection of the central nervous system (CNS) from *Achatina fulica*. The CNS of *Achatina fulica* is composed of the buccal, cerebral, and subesophageal ganglia. The subesophageal ganglia further comprise the parietal, visceral, pleural, and pedal ganglia.

Materials:

- Adult *Achatina fulica* snails
- Dissection dish with a wax or silicone base
- Fine dissection scissors and forceps

- Insect pins
- Stereomicroscope
- Snail saline solution (in mM: NaCl 51.3, KCl 1.7, CaCl₂ 4.1, MgCl₂ 1.5, HEPES 5, pH 7.6)
- Liquid nitrogen

Procedure:

- Anesthetize the snail by injecting a sufficient volume of snail saline containing 10% ethanol or by immersion in a 2% MgCl₂ solution until movement ceases.
- Carefully remove the shell using a small vise or bone cutters, taking care not to damage the underlying soft tissues.
- Pin the snail, dorsal side up, in the dissection dish and cover with cold snail saline.
- Make a midline incision through the dorsal integument from the head to the visceral mass.
- Carefully retract the esophagus and crop to expose the circumesophageal nerve ring, which contains the cerebral, pleural, parietal, and pedal ganglia. The buccal ganglia are located more anteriorly, associated with the buccal mass.
- Under the stereomicroscope, carefully sever the nerve connectives and remove the entire central ganglionic ring.
- Isolate the specific ganglia of interest (e.g., cerebral, suboesophageal) using fine scissors.
- Immediately flash-freeze the dissected ganglia in liquid nitrogen to prevent enzymatic degradation of neuropeptides.
- Store the frozen ganglia at -80°C until required for extraction.

Protocol 2: Extraction and Partial Purification of Fulicin

This protocol is a generalized procedure for the extraction of neuropeptides from snail ganglia. Optimization may be required for maximal yield of **Fulicin**.

Materials:

- Frozen snail ganglia
- Mortar and pestle, pre-chilled
- Extraction buffer: 90% methanol, 9% glacial acetic acid, 1% water
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Vacuum centrifuge
- Solid-phase extraction (SPE) C18 cartridges
- SPE activation solution: 100% methanol
- SPE equilibration solution: 0.1% trifluoroacetic acid (TFA) in water
- SPE elution solution: 60% acetonitrile in 0.1% TFA

Procedure:

- Weigh the frozen ganglia.
- In a pre-chilled mortar, add the frozen ganglia and a small volume of liquid nitrogen. Grind the tissue to a fine powder.
- Transfer the powdered tissue to a micro
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